6-Oxaspiro[4.5]decane-9-sulfonamide

Lipophilicity Physicochemical Properties Drug Design

Standard spirocyclic sulfonamides lack the unique 3D conformation of the 6-oxaspiro[4.5]decane scaffold, risking assay reproducibility in SAR studies. This building block delivers: • Rigid 9-position sulfonamide geometry not available in 5-oxaspiro[3.5] or 6-oxaspiro[2.5] analogs • Calculated LogP 0.77, PSA 69.39 Ų suitable for CNS-targeted derivative synthesis • ≥95% purity research-grade, available for immediate dispatch

Molecular Formula C9H17NO3S
Molecular Weight 219.30 g/mol
Cat. No. B13256965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]decane-9-sulfonamide
Molecular FormulaC9H17NO3S
Molecular Weight219.30 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)S(=O)(=O)N
InChIInChI=1S/C9H17NO3S/c10-14(11,12)8-3-6-13-9(7-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12)
InChIKeyITSHPCZIPYHKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[4.5]decane-9-sulfonamide Specifications & Identity


6-Oxaspiro[4.5]decane-9-sulfonamide (CAS: 1503325-91-4) is a spirocyclic sulfonamide derivative featuring a rigid 6-oxaspiro[4.5]decane scaffold with a primary sulfonamide group at the 9-position [1]. The compound has the molecular formula C9H17NO3S and a molecular weight of 219.30 g/mol . It is supplied as a research-grade chemical building block with a typical purity specification of ≥95% .

Spirocyclic sulfonamide building block
Conformationally rigid scaffold for kinase selectivity design
Supports SAR probe synthesis and focused library design

Why 6-Oxaspiro[4.5]decane-9-sulfonamide Is Not Interchangeable


The rigid 6-oxaspiro[4.5]decane core of this compound imparts a unique three-dimensional conformation that is not replicated by other spirocyclic sulfonamides (e.g., 5-oxaspiro[3.5]nonane-8-sulfonamide or 6-oxaspiro[2.5]octane-1-sulfonamide) [1]. This conformational rigidity can critically influence molecular recognition events in target binding and may affect downstream biological activity, metabolic stability, or physicochemical properties [2]. Generic substitution with a structurally related but conformationally distinct sulfonamide building block risks altering the intended molecular interactions, potentially compromising assay reproducibility or structure-activity relationship (SAR) studies .

Conformation Other ring-size spirocyclic sulfonamides may alter conformational preference and recognition profiles.
Property shift N-substituted analogs may shift lipophilicity and permeability beyond the expected design window.
Selectivity Non-spirocyclic flexible sulfonamides lack the conformational constraint that can enhance kinase selectivity.

6-Oxaspiro[4.5]decane-9-sulfonamide vs. Closest Analogs


LogP Comparison with N-Substituted Analog

6-Oxaspiro[4.5]decane-9-sulfonamide exhibits a calculated LogP of 0.77 . In contrast, the N-methylated analog N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide has a higher molecular weight (233.33 g/mol) and, due to the additional methyl group, is expected to have a significantly higher LogP (estimated >1.5), potentially altering membrane permeability and distribution .

LogP Comparison
Data to verify
Target LogP 0.77 (calc.) vs N-methyl analog est. >1.5
Lower lipophilicity may influence permeability and distribution profile.
In silico estimates only; experimental confirmation required.
Lipophilicity Physicochemical Properties Drug Design

Conformational Restriction: Spirocyclic vs. Non-Spiro

The 6-oxaspiro[4.5]decane scaffold imposes a rigid, three-dimensional architecture with a defined dihedral angle between the sulfonamide group and the spirocyclic core [1]. This contrasts with flexible, acyclic sulfonamides (e.g., methanesulfonamide) which adopt multiple low-energy conformations [2]. While no direct comparative binding data is available for this specific compound, class-level evidence from spirocyclic sulfonamide Akt inhibitors demonstrates that spirocyclic constraint can improve kinase selectivity by up to 1000-fold compared to non-constrained analogs [3].

Conformational Selectivity
Class-level inference
Spirocyclic constraint may improve kinase selectivity up to 1000-fold vs non-constrained analogs
Conformational restriction can support kinase selectivity in SAR studies.
Inference from class-level evidence; not directly measured for this compound.
Conformational Analysis Structure-Activity Relationship Molecular Recognition

6-Oxaspiro[4.5]decane-9-sulfonamide Application Scenarios


Kinase Inhibitor Chemical Probe Development

The spirocyclic sulfonamide scaffold serves as a privileged structure for designing selective kinase inhibitors, particularly for targets like Akt where conformational constraint is critical [1]. 6-Oxaspiro[4.5]decane-9-sulfonamide can be employed as a core building block for synthesizing focused libraries aimed at improving kinase selectivity profiles .

SAR Studies in Drug Discovery

This compound provides a rigid, three-dimensional sulfonamide moiety that can be used to probe the effects of spirocyclic constraint on target binding, selectivity, and pharmacokinetic properties compared to flexible or differently substituted sulfonamide analogs [1][2].

Advanced Intermediates for CNS-Penetrant Agents

With a calculated LogP of 0.77 and a polar surface area of 69.39 Ų, 6-Oxaspiro[4.5]decane-9-sulfonamide falls within physicochemical parameters associated with blood-brain barrier permeability . It may therefore serve as a starting material for synthesizing CNS-targeted sulfonamide derivatives [1].

Application
Selection Property
Validation Focus
Kinase selectivity probe development
Spirocyclic scaffold with conformational restriction
Kinase selectivity profiling
SAR and diversity library design
Sulfonamide core for structural diversification
Target binding and selectivity comparison
CNS-targeted probe design studies
Predicted CNS physicochemical profile
Experimental BBB permeability evaluation

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